molecular formula C21H21N3O4 B4507598 N-{[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine

N-{[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine

Cat. No.: B4507598
M. Wt: 379.4 g/mol
InChI Key: XDFRHQVIURGREB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine is a useful research compound. Its molecular formula is C21H21N3O4 and its molecular weight is 379.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.15320616 g/mol and the complexity rating of the compound is 685. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

A foundational aspect of the research on N-{[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine and its derivatives involves the synthesis and investigation of their chemical reactions. The synthesis of a novel class of pyridazin-3-one derivatives through the reaction between 3-oxo-2-arylhydrazonopropanals and active methylene compounds, like p-nitrophenylacetic acid and cyanoacetic acid, was established. This process results in the formation of pyridazin-3-one derivatives as the sole isolable products in excellent yield. The exploration into the synthesis of these derivatives aids in understanding their potential utility and applications in various fields, including medicinal chemistry and material sciences (Ibrahim & Behbehani, 2014).

Catalytic Applications

Research into catalytic applications of compounds related to this compound has shown promising results. One study demonstrated the use of Ru complexes for water oxidation, highlighting the potential of pyridazinyl derivatives in catalytic processes. These complexes exhibit significant turnover numbers, indicating their efficiency in catalytic water oxidation reactions, a crucial process for energy conversion and storage technologies (Zong & Thummel, 2005).

Pharmaceutical and Biomedical Research

In the realm of pharmaceutical and biomedical research, the synthesis of N-1-Naphthyl-3-oxobutanamide and its reactions with various compounds to yield derivatives with potential analgesic, anticonvulsant, and antiparkinsonian properties has been investigated. This research underscores the potential of naphthyl-pyridazinyl acetyl valine derivatives in developing new therapeutic agents. Such studies are pivotal for discovering novel drugs and understanding their mechanisms of action (Hussein et al., 2009).

Properties

IUPAC Name

3-methyl-2-[[2-(3-naphthalen-1-yl-6-oxopyridazin-1-yl)acetyl]amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-13(2)20(21(27)28)22-18(25)12-24-19(26)11-10-17(23-24)16-9-5-7-14-6-3-4-8-15(14)16/h3-11,13,20H,12H2,1-2H3,(H,22,25)(H,27,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDFRHQVIURGREB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)CN1C(=O)C=CC(=N1)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine
Reactant of Route 2
Reactant of Route 2
N-{[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine
Reactant of Route 3
Reactant of Route 3
N-{[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine
Reactant of Route 4
Reactant of Route 4
N-{[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine
Reactant of Route 5
Reactant of Route 5
N-{[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine
Reactant of Route 6
N-{[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetyl}valine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.